

In Vivo Metabolism of Vinclozolin to its M2 Metabolite: A Technical Guide

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the in vivo metabolism of the fungicide Vinclozolin, with a specific focus on its conversion to the anti-androgenic metabolite M2 (3',5'-dichloro-2-hydroxy-2-methylbut-3-enanilide). This document synthesizes key findings on the metabolic pathways, presents quantitative data in a structured format, details relevant experimental protocols, and provides visual representations of the core processes.

Introduction

Vinclozolin, a dicarboximide fungicide, is recognized as an endocrine-disrupting chemical. Its toxicity is primarily mediated through its metabolites, which exhibit anti-androgenic properties. Upon administration, Vinclozolin undergoes hydrolysis to form two primary metabolites, M1 (2-[[(3,5-dichlorophenyl)-carbamoyl]oxy]-2-methyl-3-butenoic acid) and M2.[1][2][3] Both M1 and M2 are known to act as antagonists to the androgen receptor, with M2 demonstrating a higher binding affinity.[4] Understanding the in vivo formation and fate of the M2 metabolite is therefore crucial for assessing the toxicological risk of Vinclozolin exposure.

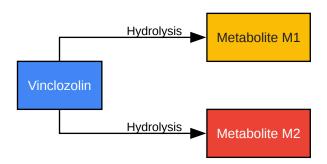
Metabolic Pathway of Vinclozolin to M2

The primary step in the in vivo metabolism of Vinclozolin is the hydrolysis of the oxazolidine ring. This process can occur non-enzymatically but is also facilitated by enzymatic activity.[1][5] The hydrolysis of Vinclozolin yields the formation of both M1 and M2 metabolites.[1][2] The M2 metabolite is further metabolized, primarily through dihydroxylation of its vinyl group, to form



3',5'-dichloro-2,3,4-trihydroxy-2-methylbutyranilide (M5).[6][7] This subsequent metabolic step highlights that M2 is an intermediate in a larger metabolic cascade.

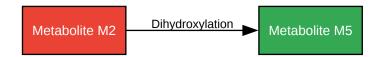
The following diagram illustrates the initial hydrolysis of Vinclozolin to its primary metabolites, M1 and M2.



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Initial metabolic hydrolysis of Vinclozolin.

Further metabolism of the M2 metabolite is a key detoxification pathway. The subsequent conversion of M2 to M5 is a significant step in the biotransformation of Vinclozolin.



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Subsequent metabolism of the M2 metabolite to M5.

Quantitative Data

The in vivo and in vitro metabolism of Vinclozolin has been quantitatively assessed in several studies. The following tables summarize key findings related to the formation and activity of the M2 metabolite.

Table 1: Androgen Receptor Binding Affinity of Vinclozolin and its Metabolites



| Compound | Кі (μΜ) | Species | Reference |
|---------------|---------|---------|-----------|
| Vinclozolin | > 700 | Rat | [4] |
| Metabolite M1 | 92 | Rat | [4] |
| Metabolite M2 | 9.7 | Rat | [4] |

Table 2: In Vitro Formation of Vinclozolin Metabolites in Rat Liver Microsomes

| Metabolite | Apparent KM (μM) | Apparent Vmax (nmol/min/mg protein) |
|-------------------|------------------|--|
| M4/M5 (co-eluted) | 53.7 | 0.812 |
| [M7] | 135.4 | 0.669 |

Note: Direct kinetic data for the formation of M2 was not explicitly provided in the search results. The data above relates to further downstream metabolites.

Table 3: In Vivo Pharmacokinetic Parameters of Vinclozolin and its Metabolites in Male Rats (100 mg/kg oral dose)



| Compound | Peak Serum Concentration (Time) | Elimination Half-life (t1/2 elim) | Key Observation | Reference |
|---------------|---------------------------------------|---|--|-----------|
| Vinclozolin | 2 h | 3.6 h | Detected in all tissues, preferentially accumulates in fat. | [7] |
| Metabolite M1 | 8 h | 3.3 h | Serum levels were at least 2- fold higher than Vinclozolin at 8 h. | [7] |
| Metabolite M2 | - | - | Found at the lowest levels in serum and tissues compared to other metabolites. | [7] |
| Metabolite M5 | - | 13.1 h | The main and most abundant metabolite found in serum and tissues. | [7] |

Experimental Protocols

The following sections detail the methodologies employed in key studies investigating the in vivo metabolism of Vinclozolin.

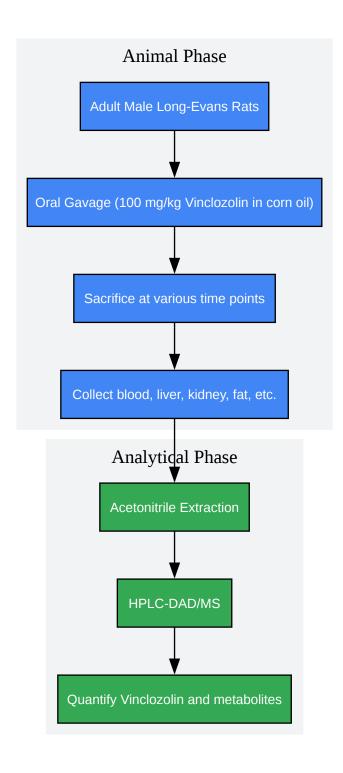
In Vivo Pharmacokinetic Study in Rats

This protocol is based on the methodology described by Sierra-Santoyo et al. (2008).



Objective: To determine the pharmacokinetics and tissue distribution of Vinclozolin and its metabolites after oral administration in rats.

Experimental Workflow:



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Workflow for in vivo pharmacokinetic studies.

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• Species: Adult male Long-Evans rats.[7]

2. Dosing:

• Compound: Vinclozolin.

Dose: 100 mg/kg body weight.[7]

Vehicle: Corn oil.[7]

Route of Administration: Oral gavage.[7]

3. Sample Collection:

- Animals were sacrificed at various time points after dosing.
- Blood (serum) and various tissues (liver, kidney, fat, etc.) were collected.[7]
- 4. Sample Preparation:
- Serum and tissue homogenates were processed.
- A common method involves dilution with a buffer to limit hydrolysis (e.g., 0.1 M monobasic potassium phosphate buffer, pH 3.3) followed by protein precipitation and extraction with acetonitrile.[8]

5. Analytical Method:

- Instrumentation: High-Performance Liquid Chromatography with Diode Array Detection and Mass Spectrometry (HPLC-DAD/MS).[7]
- Column: C18 reverse-phase column.[8]
- Mobile Phase: A gradient of methanol:acetonitrile and a phosphate buffer (e.g., 0.05 M monobasic sodium phosphate, pH 3.3).[8]



 Detection: UV detection at 212 nm and mass spectral analysis for identification and quantification.[8]

In Vitro Metabolism using Rat Liver Microsomes

This protocol is based on the methodology described by Sierra-Santoyo et al. (2011).

Objective: To characterize the in vitro metabolism of Vinclozolin by rat liver microsomes.

- 1. Microsome Preparation:
- Liver microsomes were prepared from non-treated adult male Long-Evans rats.[2]
- 2. Incubation:
- Vinclozolin was incubated with rat liver microsomes in the presence of an NADPHgenerating system.[2]
- 3. Sample Extraction:
- The incubation mixture was extracted with acetonitrile to precipitate proteins and extract the metabolites.[2]
- 4. Analysis:
- The extracted samples were analyzed by HPLC-DAD/MSD to identify and quantify the metabolites formed.[2]

Conclusion

The in vivo metabolism of Vinclozolin is a critical area of study for understanding its endocrine-disrupting effects. The formation of the M2 metabolite, a potent androgen receptor antagonist, is a key initial step in its biotransformation. Although M2 is typically found at low levels in vivo, its high affinity for the androgen receptor suggests it plays a significant role in mediating the toxicity of the parent compound. Subsequent metabolism of M2 to M5 represents a major detoxification pathway. The quantitative data and experimental protocols summarized in this guide provide a valuable resource for researchers in toxicology, pharmacology, and drug



development working to further elucidate the mechanisms of Vinclozolin toxicity and to develop strategies for risk assessment.

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